![molecular formula C20H24BrN3O B2884449 N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide CAS No. 691398-59-1](/img/structure/B2884449.png)
N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H24BrN3O and its molecular weight is 402.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which includes a bromophenyl group and a piperazine moiety. The presence of these functional groups is crucial for its biological activity.
- Chemical Formula : C20H24BrN3O
- Molecular Weight : 398.37 g/mol
Antimicrobial Activity
Research has demonstrated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study evaluated various derivatives against a range of bacterial strains and fungi, revealing promising results.
Table 1: Antimicrobial Activity Results
Compound | Bacterial Strains Tested | Activity (Zone of Inhibition in mm) |
---|---|---|
This compound | E. coli, S. aureus | 15, 18 |
Comparison Standard (Ciprofloxacin) | E. coli, S. aureus | 20, 25 |
The compound showed moderate activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines have demonstrated its ability to inhibit cell proliferation.
Case Study: MCF-7 Breast Cancer Cells
In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, the compound exhibited an IC50 value indicative of its potency:
- IC50 Value : 49.40 µg/mL
- Mechanism of Action : Induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways.
The results indicated that treatment with this compound led to significant cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent against breast cancer .
Table 2: Anticancer Activity Results
Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 49.40 | Apoptosis induction |
Comparison Standard (Doxorubicin) | MCF-7 | 20.00 | Apoptosis induction |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target receptors involved in cancer progression. These studies revealed favorable binding affinities, supporting the hypothesis that this compound could serve as a lead for further drug development.
Binding Affinity Results
Target Protein | Binding Affinity (kcal/mol) |
---|---|
Estrogen Receptor | -9.5 |
Bcl-2 Protein | -8.7 |
The docking results suggest that the compound effectively interacts with key proteins involved in cancer cell survival .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O/c1-2-16-3-9-19(10-4-16)24-13-11-23(12-14-24)15-20(25)22-18-7-5-17(21)6-8-18/h3-10H,2,11-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLWAUBETXIINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.